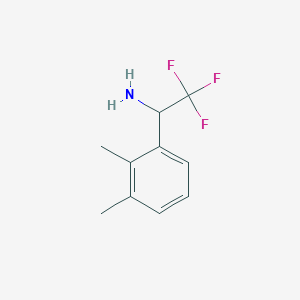

1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine

Description

1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine is a fluorinated ethylamine derivative featuring a 2,3-dimethylphenyl substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the dimethylphenyl moiety may influence steric and electronic properties, modulating interactions with biological targets .

Properties

Molecular Formula |

C10H12F3N |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

1-(2,3-dimethylphenyl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C10H12F3N/c1-6-4-3-5-8(7(6)2)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3 |

InChI Key |

LYKOQELHHVBULZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C(F)(F)F)N)C |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,2,2-Trifluoroethylamine

A foundational step for preparing the target compound is the synthesis of 2,2,2-trifluoroethylamine, which can be used as a building block. A patented method (CN101973888B) describes an efficient continuous flow process:

- Reactants: 1,1,1-Trifluoro-2-chloroethane dissolved in glycerol reacts with ammonia.

- Conditions: Volume ratio glycerol to trifluoro-2-chloroethane of 1-3:1; ammonia to trifluoro-2-chloroethane molar ratio 8-15:1; ammonia concentration 30-100 wt%; temperature 150-200 °C; pressure 2-4 MPa; reaction time 20-30 minutes in a pipeline reactor.

- Workup: Vacuum flashing to remove unreacted ammonia, neutralization with sodium carbonate (molar ratio 0.5-2:1 relative to trifluoro-2-chloroethane), and vacuum distillation to isolate 2,2,2-trifluoroethylamine.

- Advantages: Short reaction time (20-30 min vs. 24 h in prior art), high yield (~97%).

This method provides a high-purity trifluoroethylamine intermediate suitable for further functionalization.

Coupling with 2,3-Dimethylphenyl Derivatives

The direct alkylation or amination of 2,3-dimethylphenyl derivatives with 2,2,2-trifluoroethylamine or its precursors is less commonly documented explicitly for this exact compound. However, by analogy to general aromatic amine alkylation chemistry, the following can be considered:

- Starting material: 2,3-dimethylphenyl halides or activated derivatives.

- Reagents: 2,2,2-trifluoroethylamine or its ammonium salts.

- Conditions: Elevated temperature, polar solvents, and possibly catalysts or bases to facilitate nucleophilic substitution.

- Challenges: Avoiding side reactions such as polyalkylation or deactivation of the aromatic ring.

Stepwise Synthesis via Protected Intermediates and Coupling Agents

Another approach involves multi-step synthesis using protected amine intermediates and coupling chemistry, as described in patent CN103124721B, which, while focused on 2-amino-N-(2,2,2-trifluoroethyl)acetamide, provides valuable insights into handling trifluoroethylamine moieties:

- Intermediate Preparation: Formation of benzyl carbamate or tert-butyl carbamate protected amines.

- Coupling Reaction: Using coupling agents (e.g., carbodiimides) to link trifluoroethylamine derivatives with aromatic acetamide or related groups.

- Deprotection: Catalytic hydrogenolysis or acid/base treatment to remove protecting groups and yield the free amine.

- Advantages: High selectivity, controlled reaction steps, and the ability to incorporate complex aromatic substitutions such as 2,3-dimethylphenyl groups.

- Application: This method is adaptable to synthesize 1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine by selecting appropriate intermediates.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Conditions | Reaction Time | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|---|---|

| Direct nucleophilic substitution | 1,1,1-Trifluoro-2-chloroethane + NH3 | 150-200 °C, 2-4 MPa, 20-30 min, pipeline reactor | 20-30 min | ~97 | High yield, short time, continuous flow | Requires high pressure, ammonia excess |

| Stepwise coupling with protected intermediates | Protected amine intermediates + coupling agents | Room temp to mild heating, catalytic hydrogenolysis | Several hours | High | High selectivity, adaptable to complex substrates | Multi-step, requires protecting groups |

Summary of Research Findings and Practical Considerations

- The continuous flow synthesis of 2,2,2-trifluoroethylamine is the most efficient and scalable route for generating the trifluoroethylamine moiety, a key fragment in the target molecule.

- Incorporation of the 2,3-dimethylphenyl group typically requires careful selection of intermediates and coupling strategies to avoid side reactions and ensure regioselectivity.

- Protecting group strategies, such as carbamate protection, facilitate selective functionalization and purification steps, improving overall yields and product purity.

- Reaction parameters such as temperature, pressure, molar ratios, and solvent choice critically affect the reaction rates and yields.

- The use of sodium carbonate for neutralization and vacuum distillation are important for product isolation and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

1-(2,3-dimethylphenyl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared with analogs differing in aromatic substituents or backbone modifications (Table 1). Key structural variations include halogenation, alkylation, and heterocyclic substitutions.

Table 1: Structural and Physicochemical Comparison

*Calculated based on atomic masses.

Key Observations:

- Molecular Weight : Halogenated derivatives (e.g., bromo, dichloro) exhibit higher molecular weights, which may impact pharmacokinetics .

Biological Activity

1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a trifluoroethylamine moiety attached to a dimethyl-substituted phenyl group. This structure contributes to its lipophilicity and potential interactions with biological targets. The trifluoromethyl group is known to enhance metabolic stability and bioactivity in various compounds.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to 1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 and HCT116. These studies indicate that modifications in the substituents can lead to enhanced activity against cancer cells due to their ability to inhibit critical pathways such as PI3K and mTOR .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been examined. For example, certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

The biological activity of 1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.

- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing cellular signaling pathways.

- Cell Cycle Arrest : Evidence suggests that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of various substituted amines on cancer cell lines, 1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine was found to exhibit an IC50 value comparable to established chemotherapeutic agents. The study highlighted the importance of the trifluoromethyl group in enhancing biological activity .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that specific structural modifications led to improved antibacterial activity, suggesting that the trifluoroethylamine moiety contributes positively to the overall efficacy .

Data Summary

| Biological Activity | IC50/Minimum Inhibitory Concentration (MIC) | Target |

|---|---|---|

| Anticancer (MCF-7) | 0.25 - 0.52 μM | PI3K/mTOR pathways |

| Antimicrobial (S. aureus) | MIC > 16 μg/mL | Cell membrane disruption |

| Antimicrobial (E. coli) | MIC < 8 μg/mL | Enzyme inhibition |

Q & A

Q. What are the primary synthetic routes for 1-(2,3-Dimethyl-phenyl)-2,2,2-trifluoro-ethylamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution of a trifluoroethyl intermediate. For example:

- Route 1: Condensation of 2,3-dimethylbenzaldehyde with 2,2,2-trifluoroethylamine under reducing conditions (e.g., NaBHCN or H/Pd-C) .

- Route 2: Alkylation of a benzylamine precursor with 2,2,2-trifluoroethyl iodide in the presence of a base like KCO .

Optimization Tips: - Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility of aromatic intermediates.

- Monitor reaction progress via -NMR to track trifluoroethyl group incorporation .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the aromatic ring .

- Moisture Sensitivity: Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group .

- Long-Term Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. What computational strategies can predict the compound’s metabolic stability and receptor interactions?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .

- QSAR Models: Train models on PubChem datasets to predict metabolic half-life based on logP and topological polar surface area (TPSA) .

- MD Simulations: Simulate binding dynamics with GPCRs (e.g., serotonin receptors) to identify key hydrophobic interactions with the trifluoroethyl group .

Q. How can enantioselective synthesis be achieved, and what chiral catalysts are effective?

Methodological Answer:

- Chiral Resolution: Use (R)- or (S)-BINAP ligands with palladium catalysts for asymmetric hydrogenation of imine precursors .

- Enzymatic Catalysis: Lipases (e.g., Candida antarctica) can resolve racemic mixtures in biphasic systems (hexane:buffer) .

- Analytical Confirmation: Validate enantiomeric excess (>99%) via chiral HPLC (Chiralpak® IC column, 30% MeOH/CO) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?

Methodological Answer:

- Assay Standardization: Use internal controls (e.g., reference inhibitors) to normalize inter-lab variability .

- Meta-Analysis: Apply statistical tools (e.g., Grubb’s test) to identify outliers in published datasets .

- Mechanistic Studies: Conduct isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule off-target effects .

Q. How do structural modifications (e.g., methyl vs. trifluoromethyl substituents) impact pharmacological activity?

Methodological Answer:

- SAR Studies: Synthesize analogs (e.g., 2,3-dichloro or 4-fluoro derivatives) and compare binding affinities via radioligand assays .

- Electron-Withdrawing Effects: Replace methyl groups with CF to enhance metabolic stability (confirmed via microsomal incubation assays) .

- Crystallography: Solve X-ray structures of ligand-receptor complexes to map steric clashes or favorable π-π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.